molecular formula C16H12O2 B1615291 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one CAS No. 20442-66-4

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

Cat. No. B1615291
CAS RN: 20442-66-4
M. Wt: 236.26 g/mol
InChI Key: TYEOTDIJUTZNMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one , also known by its chemical formula C₁₈H₁₄O₂ , is a compound belonging to the class of arylalkynones . It exhibits interesting properties due to its aromatic and alkyne functional groups. The compound’s systematic name reflects its structural features: a phenyl ring, a methoxy group, and an alkyne moiety.



Synthesis Analysis

The synthesis of this compound involves several methods, including alkynylation reactions . One common approach is the Sonogashira coupling , where an aryl halide (such as bromobenzene) reacts with a terminal alkyne (such as phenylacetylene) in the presence of a palladium catalyst. The methoxy group can be introduced using standard methylation procedures.



Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one consists of:



  • A phenyl ring (C₆H₅) attached to the central carbon.

  • An alkyne group (C≡C) extending from the central carbon.

  • A methoxy group (OCH₃) attached to the phenyl ring.



Chemical Reactions Analysis


  • Hydrogenation : Reduction of the alkyne group to an alkene using hydrogen and a suitable catalyst.

  • Arylation : Introduction of additional aryl groups via cross-coupling reactions.

  • Oxidation : Conversion of the methoxy group to a hydroxyl group (OH) using oxidizing agents.



Physical And Chemical Properties Analysis


  • Melting Point : Typically around 100-110°C .

  • Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.

  • Color : Often appears as a yellow crystalline solid .


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A related chalcone derivative was synthesized and characterized using spectral data and single-crystal X-ray techniques. This study provides insights into the non-covalent interactions responsible for molecular alignment in solid-state forms of similar compounds (Anam et al., 2017).

  • Crystal Structures and Interaction Analysis : Research on chalcone derivatives, including those with methoxy substituents, has explored their crystal structures. This includes analyzing the interactions such as hydrogen bonding and π interactions, contributing to the molecular packing and stability of these compounds (Gomes et al., 2020).

Chemical and Physical Properties

  • Refractive Indices Studies : A study focused on measuring the refractive indices of a similar compound in various solvent mixtures. This research helps understand the optical properties and interactions of such compounds in different environments (Chavan & Gop, 2016).

  • Density Functional Theory Analysis : Investigations using density functional theory have been conducted to understand the chemical reactivity and antibacterial potential of related compounds. This includes exploring molecular structures, vibrational frequencies, and interactions with bacterial proteins (Deghady et al., 2021).

Applications in Material Science

  • Coordination Polymer Synthesis : Studies have synthesized novel coordination polymers using derivatives of chalcones, including those with methoxyphenyl groups. This research is crucial in developing new materials with potential applications in various fields (Wang et al., 2015).

  • Nonlinear Optical Properties : Chalcone-based molecules, including those with methoxyphenyl groups, have been studied for their nonlinear optical properties. Such research is vital for developing new optical materials and understanding their interaction with light (Abegão et al., 2019).

Molecular Docking and Drug Development

  • Molecular Docking Studies : The chemical and antibacterial activities of similar compounds have been explored through moleculardocking investigations. These studies help in understanding how these compounds interact with biological targets, potentially leading to new therapeutic agents (Deghady et al., 2021).
  • Antiproliferative Evaluation : Research on chalcone derivatives has also focused on evaluating their antiproliferative activities against cancer cells. This includes identifying compounds that can potentially lead to new treatments for non-small cell lung cancers and breast cancers (Tseng et al., 2013).

Safety And Hazards


  • Toxicity : While specific toxicity data for this compound are limited, handle it with caution.

  • Irritant : May cause skin and eye irritation.

  • Flammability : Non-flammable under normal conditions.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Synthetic Variants : Develop analogs with improved solubility or stability.


properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEOTDIJUTZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344136
Record name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

CAS RN

20442-66-4
Record name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
JBM Smit, C Marais, FP Malan… - … -New Crystal Structures, 2019 - degruyter.com
Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 2 www.degruyter.com
M Guo, Z Wei, J Yang, Z Xie, W Zhang - Catalysts, 2020 - mdpi.com
In the palladium-catalyzed C−C coupling reaction, electron-rich phosphine ligands and a catalytic amount of catalyst loading are required in most cases. Herein, a bench-stable, easily …
Number of citations: 2 www.mdpi.com
M Meng, G Wang, L Yang, K Cheng… - Advanced Synthesis & …, 2018 - Wiley Online Library
Ynones are privileged building blocks in various organic syntheses of heterocyclic derivatives due to their multifunctional nature, and flavones are an important class of natural products …
Number of citations: 41 onlinelibrary.wiley.com
M Semler, F Horký, P Štěpnička - Catalysts, 2020 - mdpi.com
Palladium catalysts deposited over silica gel bearing simple amine (≡Si(CH 2 ) 3 NH 2 ) and composite functional amide pendants equipped with various donor groups in the terminal …
Number of citations: 3 www.mdpi.com
DHA Rocha, DCGA Pinto, AMS Silva - Monatshefte für Chemie-Chemical …, 2019 - Springer
Two-step procedure, a palladium catalyzed Sonogashira cross-coupling reaction of aroyl chlorides with aryl acetylenes, and 1,3-dipolar cycloaddition of the 1,3-diarylprop-2-yn-1-ones …
Number of citations: 4 link.springer.com
Y Mu, Q Yao, L Yin, S Fu, M Wang, Y Yuan… - The Journal of …, 2021 - ACS Publications
An atom economic procedure for the regioselective synthesis of bridged seven-membered-ring compounds from simple reactants such as ynones and indene-1,3-dione has been …
Number of citations: 8 pubs.acs.org
M Kandasamy, B Ganesan, MY Hung… - European Journal of …, 2019 - Wiley Online Library
In this study, we developed a convenient and efficient two‐step method for the synthesis of ynones in a flow reactor, through the generation of lithium acetylide and its subsequent …
E Karadeniz, M Zora - Synthesis, 2019 - thieme-connect.com
A facile, efficient and unprecedented method for the synthesis of spiro-2H-pyrroles is reported. When reacted with 1-ethynylcyclohexylamine, α,β-alkynic ketones produced cyclohexane-…
Number of citations: 14 www.thieme-connect.com
Y Kelgokmen, Y Cayan, M Zora - European Journal of Organic …, 2017 - Wiley Online Library
An efficient and general method for the synthesis of 1,4‐oxazepines is described. When reacted with ZnCl 2 in DCM at 40 C or CHCl 3 at 61 C, N‐propargylic β‐enaminones undergo 7‐…
PR Likhar, MS Subhas, M Roy, S Roy… - Helvetica Chimica …, 2008 - Wiley Online Library
Pd/C is used as an efficient catalyst for the copper‐free Sonogashira coupling of acid chlorides and terminal alkynes to afford ynones in high yields (Tables 1 and 3). Cyclization of (2‐…
Number of citations: 73 onlinelibrary.wiley.com

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